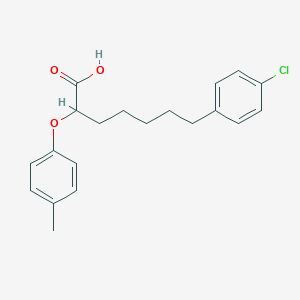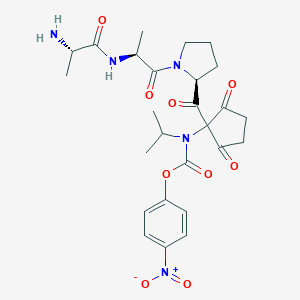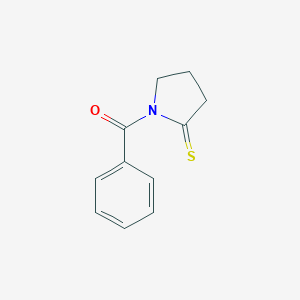
1-Benzoylpyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoylpyrrolidine-2-thione, also known as 2-Thiohydantoin, is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. This compound has a molecular formula of C10H9NOS and a molecular weight of 191.25 g/mol. It has a white crystalline appearance and a melting point of 175-177°C. In
Mecanismo De Acción
The mechanism of action of 1-Benzoylpyrrolidine-2-thione is not yet fully understood. However, studies have suggested that this compound may exert its effects through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of cellular signaling pathways, and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Benzoylpyrrolidine-2-thione has a variety of biochemical and physiological effects. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, 1-Benzoylpyrrolidine-2-thione has been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzoylpyrrolidine-2-thione in lab experiments is that it is relatively easy to synthesize and obtain in high yields. Additionally, this compound has a wide range of potential applications in scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-Benzoylpyrrolidine-2-thione. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new potential applications for this compound. Additionally, research could focus on exploring the use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, research could focus on developing new synthesis methods for this compound, which could help to make it more widely available for scientific research.
Métodos De Síntesis
1-Benzoylpyrrolidine-2-thione can be synthesized through a variety of methods. One common method involves the reaction of benzoyl isothiocyanate with pyrrolidine. Another method involves the reaction of benzoyl chloride with thiourea, followed by treatment with pyrrolidine. The synthesis of 1-Benzoylpyrrolidine-2-thione is a relatively straightforward process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
1-Benzoylpyrrolidine-2-thione has been used in a wide variety of scientific research applications. It has been studied for its potential use as a photochromic material, as well as for its antioxidant and antimicrobial properties. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
147354-42-5 |
|---|---|
Nombre del producto |
1-Benzoylpyrrolidine-2-thione |
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
phenyl-(2-sulfanylidenepyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(9-5-2-1-3-6-9)12-8-4-7-10(12)14/h1-3,5-6H,4,7-8H2 |
Clave InChI |
WALPPOPBOGVCTR-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Sinónimos |
2-Pyrrolidinethione, 1-benzoyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



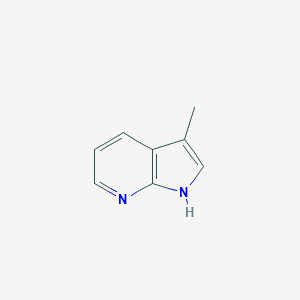
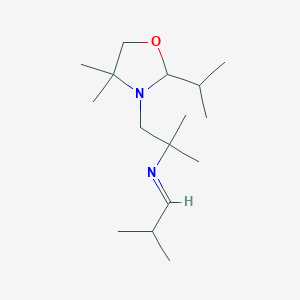
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
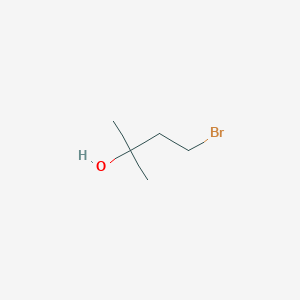

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
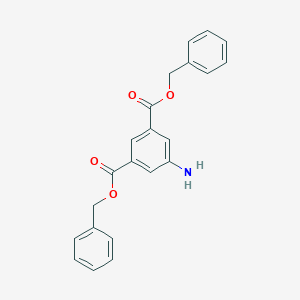
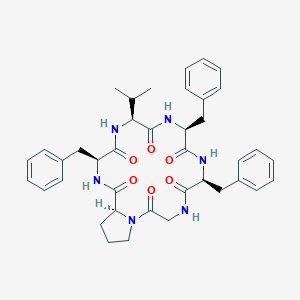
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
